h-Lys-leu-val-phe-phe-oh
Overview
Description
The peptide sequence h-Lys-Leu-Val-Phe-Phe-OH, also known as KLVFF, is a fragment of the Aβ40 polypeptide and is a well-studied model for amyloid protein formation . It is also known as β-Amyloid (16-20) and has been used in the formation of supramolecular hydrogel biomaterials .
Synthesis Analysis
The synthesis of peptides like KLVFF can be achieved through various methods including solid-phase and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The exact synthesis process for KLVFF is not specified in the retrieved papers.Molecular Structure Analysis
The structure of KLVFF and similar peptides is determined by the self-assembly of the peptide sequences. For example, the uncapped tripeptide D Phe-Phe-Leu acts as a self-assembly template to yield supramolecular hydrogel biomaterials . The exact molecular structure of KLVFF is not specified in the retrieved papers.Chemical Reactions Analysis
The chemical reactions involving KLVFF are primarily related to its ability to self-assemble into various structures. For instance, the uncapped tripeptide D Phe-Phe-Leu can self-assemble to yield supramolecular hydrogel biomaterials . The exact chemical reactions involving KLVFF are not specified in the retrieved papers.Scientific Research Applications
Peptide Synthesis and Applications
- The synthesis and properties of amino acid esters, including those with components similar to h-Lys-leu-val-phe-phe-oh, have been extensively researched. For instance, Cho and Haynes (1985) explored the serum-catalyzed hydrolysis of metronidazole amino acid esters, revealing insights into the chemical lability of ester bonds in such compounds (Cho & Haynes, 1985).
Receptor Binding Studies
- Studies like those by Navolotskaya et al. (2001) have shown that synthetic peptides, including fragments like h-Val-Lys-Gly-Phe-Tyr-OH, bind to non-opioid receptors for β-endorphin on T lymphocytes, suggesting potential immunological applications (Navolotskaya et al., 2001).
Enzyme Inhibition Studies
- Peptides containing amino acid sequences similar to h-Lys-leu-val-phe-phe-oh have been used to study enzyme inhibition. Mito et al. (1996) isolated peptides from swine hemoglobin, demonstrating their potential as inhibitors of angiotensin I-converting enzyme (Mito et al., 1996).
Protein and Peptide Cleavage
- Research by Krystek et al. (2009) on the cleavage of peptides at glycine residues by alkaline mercuric oxycyanide indicates that peptides with compositions like h-Lys-leu-val-phe-phe-oh could be useful in studying peptide bond stability and reactivity (Krystek et al., 2009).
Immunological Methods
- The use of soluble peptides in immunological methods, as studied by Bednarek et al. (1991), suggests applications for peptides like h-Lys-leu-val-phe-phe-oh in the sensitization of target cells in immunological assays (Bednarek et al., 1991).
Future Directions
The future directions for research on KLVFF and similar peptides are likely to involve further exploration of their self-assembly properties and potential applications in nanomedicine. For instance, molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N6O6/c1-22(2)19-27(38-31(42)26(37)17-11-12-18-36)33(44)41-30(23(3)4)34(45)39-28(20-24-13-7-5-8-14-24)32(43)40-29(35(46)47)21-25-15-9-6-10-16-25/h5-10,13-16,22-23,26-30H,11-12,17-21,36-37H2,1-4H3,(H,38,42)(H,39,45)(H,40,43)(H,41,44)(H,46,47)/t26-,27-,28-,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICITCLFXRGKJW-IIZANFQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
h-Lys-leu-val-phe-phe-oh |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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